Product packaging for 2,8-Diamino-5-oxononanedioic acid(Cat. No.:CAS No. 61556-84-1)

2,8-Diamino-5-oxononanedioic acid

Cat. No.: B14571862
CAS No.: 61556-84-1
M. Wt: 232.23 g/mol
InChI Key: IEIPVKNYTSYNOM-UHFFFAOYSA-N
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Description

While direct research on 2,8-Diamino-5-oxononanedioic acid is limited, its structural classification as an alpha,omega-diamino dicarboxylic acid places it within a class of compounds with established biochemical importance. This introduction contextualizes the compound, details its structural characteristics, and highlights its potential significance in future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5 B14571862 2,8-Diamino-5-oxononanedioic acid CAS No. 61556-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61556-84-1

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

2,8-diamino-5-oxononanedioic acid

InChI

InChI=1S/C9H16N2O5/c10-6(8(13)14)3-1-5(12)2-4-7(11)9(15)16/h6-7H,1-4,10-11H2,(H,13,14)(H,15,16)

InChI Key

IEIPVKNYTSYNOM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2,8 Diamino 5 Oxononanedioic Acid and Analogues

Retrosynthetic Analysis of the 2,8-Diamino-5-oxononanedioic Acid Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. uniurb.itamazonaws.com For a complex molecule like this compound, this process involves identifying key bond disconnections that correspond to reliable forward synthetic reactions.

The molecular scaffold of this compound features a nine-carbon backbone with amino groups at positions 2 and 8, a ketone at position 5, and carboxylic acid groups at both ends. Key retrosynthetic disconnections can be envisioned at the C-N bonds of the amino groups and at C-C bonds adjacent to the central ketone.

A primary disconnection strategy would involve breaking the C-N bonds, suggesting the introduction of the amino groups late in the synthesis via methods like reductive amination of a corresponding diketo-diacid precursor. uniurb.it Another approach is to disconnect the carbon chain, for instance, via a Claisen condensation or related C-C bond-forming reaction to construct the nine-carbon backbone from smaller fragments.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through either linear or convergent strategies, each with its own set of advantages and disadvantages.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of the molecule from a single starting material. differencebetween.comConceptually simple to plan.Low overall yield in long sequences, difficult to optimize. wikipedia.orgchemistnotes.com
Convergent Synthesis Independent synthesis of fragments followed by their assembly. wikipedia.orgfiveable.meHigher overall yield, allows for parallel work, easier to purify intermediates. differencebetween.comchemistnotes.comRequires more complex planning and fragment coupling reactions.

Stereoselective and Enantioselective Synthesis of Chiral Centers within this compound

The 2- and 8-positions of this compound are chiral centers. Therefore, controlling the stereochemistry at these positions is crucial for obtaining a specific stereoisomer. Stereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities.

One common method for achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the synthesis of meso-diaminopimelic acid, which shares structural similarities with the target molecule, has been achieved through stereoselective reduction of a common enone-derived amino acid. nih.gov Substrate-controlled reduction using reagents like L-selectride or reagent-controlled reduction with catalysts like (R)-CBS-Me can lead to high diastereoselectivity. nih.gov

Synthesis of Key Precursors and Intermediates, including Derivatives of 5-oxononanedioic Acid (Azelaic Acid)

The synthesis of this compound relies on the availability of key precursors. One such important precursor is 5-oxononanedioic acid, a derivative of azelaic acid (nonanedioic acid).

Azelaic acid itself is a bio-based building block, often produced industrially from oleic acid through ozonolysis. researchgate.netunits.it There are also synthetic routes to azelaic acid, such as a process involving the decarboxylation of heptane-1,1,7,7-tetracarboxylic acid. google.com

Derivatives of azelaic acid can be synthesized through various chemical modifications. For example, esterification of azelaic acid can be carried out using chemical catalysts like dimethyl cyclohexylcarbodiimide (DCC) and 4-dimethyl aminopyridine (DMAP), or through enzymatic methods using lipases like Candida antarctica lipase (B570770) B. nih.gov These ester derivatives can serve as precursors for further functionalization.

Synthetic Routes to Heteroatom-Containing Analogues (e.g., Seleno-Analogues such as (8S)-2,8-diamino-4-(2-amino-2-carboxyethyl)selanyl-5-oxononanedioic acid)

The synthesis of heteroatom-containing analogues, such as those incorporating selenium, introduces additional complexity. The synthesis of selenium-containing amino acid analogues has been described through the nucleophilic substitution reaction of pyridineselenol and quinolineselenol derivatives with N-phthaloylglycyl chloride, followed by hydrazinolysis. researchgate.net

For a complex analogue like (8S)-2,8-diamino-4-(2-amino-2-carboxyethyl)selanyl-5-oxononanedioic acid, a likely synthetic strategy would involve the preparation of a suitable selenium-containing building block that can be incorporated into the main carbon chain. This could be achieved by reacting a precursor with a nucleophilic selenium reagent.

Chemoenzymatic Synthesis Strategies for Selective Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve selective transformations. nih.gov Enzymes can offer high stereoselectivity and operate under mild reaction conditions, making them valuable tools in organic synthesis. nih.govacs.org

For the synthesis of polyamino acids, chemoenzymatic approaches can be particularly useful. For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can be engineered to catalyze stereoselective Mannich-type reactions to produce α,β-diamino acids. nih.gov Additionally, transaminases can be used for the stereoselective introduction of amino groups. nih.gov

Potential Biosynthetic Pathways and Metabolic Interconnections of 2,8 Diamino 5 Oxononanedioic Acid

Hypothetical Biosynthetic Routes from Primary Carbon and Nitrogen Metabolites

The biosynthesis of 2,8-diamino-5-oxononanedioic acid would likely commence from common primary metabolites. A plausible starting point involves the condensation of intermediates from the aspartate and glutamate (B1630785) families of amino acids, which provide the foundational carbon skeletons and nitrogen donors. nih.gov

One hypothetical route could begin with a Claisen condensation-like reaction, a mechanism central to fatty acid synthesis where carbon-carbon bonds are formed. acs.orgwikipedia.org In this scenario, a seven-carbon diamino dicarboxylic acid, such as diaminopimelic acid (DAP), could serve as a precursor. DAP is a key component of the lysine (B10760008) biosynthetic pathway in many bacteria. acs.orgportlandpress.com An acetyl-CoA or malonyl-CoA molecule could then be added to the DAP backbone, followed by a series of enzymatic modifications including oxidation to introduce the ketone group at the C5 position.

Alternatively, the nine-carbon backbone could be assembled through a series of elongation steps, similar to fatty acid synthesis, starting from smaller precursors. wikipedia.org For instance, a five-carbon precursor like α-ketoglutarate could undergo elongation with two successive additions of two-carbon units from malonyl-CoA. biomolther.orgnih.gov The two amino groups could then be introduced at the C2 and C8 positions via transamination reactions, a common mechanism for adding amino groups to α-keto acids. youtube.comyoutube.com

A third possibility involves a pathway analogous to the synthesis of some polyketides, where a starter unit is extended by the sequential addition of extender units. In this case, a dicarboxylic acid starter unit could be elongated, with the ketone group arising from the inherent mechanism of polyketide synthases which often leave a β-keto group that may or may not be subsequently reduced.

Integration into Amino Acid and Ketone Body Metabolic Networks (e.g., pathways analogous to glutamine and α-ketoglutarate)

The biosynthesis of this compound would be deeply integrated with central metabolic pathways. The supply of precursors like α-ketoglutarate directly links its synthesis to the Krebs cycle, a central hub of cellular metabolism. biomolther.orgnih.gov α-Ketoglutarate is a critical intermediate that can be reversibly converted to glutamate, serving as a key interface between carbon and nitrogen metabolism. youtube.com The availability of α-ketoglutarate would therefore directly influence the potential flux towards the synthesis of our target molecule.

The introduction of amino groups via transamination reactions would connect the pathway to the broader network of amino acid metabolism. Glutamate and glutamine often serve as the primary amino group donors in these reactions. nih.gov Therefore, the cellular pools of these amino acids would be a crucial factor in the biosynthesis of this compound.

The ketone group at the C5 position suggests a potential link to ketone body metabolism. While ketone body synthesis is primarily associated with eukaryotes as a means of transporting energy, some bacteria can produce and utilize ketone bodies. libretexts.orgreddit.comnih.govbiologydiscussion.com The enzymatic machinery for producing β-ketoacyl intermediates, such as β-ketoacyl-ACP synthase in fatty acid synthesis, could be adapted to form the 5-oxo group in our target molecule. acs.orgwikipedia.orgebi.ac.uk It is conceivable that under certain metabolic conditions, intermediates from ketone body metabolism could be channeled into the biosynthesis of this diamino dicarboxylic acid.

Table 1: Hypothetical Metabolic Integration Points of this compound

Metabolic NetworkKey Intermediates/PathwaysPotential Role in Biosynthesis
Amino Acid Metabolism Aspartate, Glutamate, α-Ketoglutarate, Diaminopimelic AcidProvision of carbon backbone and amino groups.
Fatty Acid/Polyketide Synthesis Malonyl-CoA, Acetyl-CoA, β-ketoacyl-ACP synthaseElongation of the carbon chain and formation of the ketone group.
Central Carbon Metabolism Krebs CycleSupply of precursor molecules like α-ketoglutarate.
Ketone Body Metabolism Acetoacetyl-CoA, HMG-CoA synthasePotential source of keto-group containing intermediates.

Molecular Mechanisms of Nitrogen and Carbon Flux Regulation

The biosynthesis of a complex molecule like this compound would be tightly regulated to ensure efficient use of cellular resources. The regulation would likely occur at both the genetic and enzymatic levels, controlling the flux of carbon and nitrogen through the pathway.

Transcriptional Regulation: The genes encoding the biosynthetic enzymes would likely be organized in an operon, allowing for coordinated expression. Their transcription could be controlled by regulatory proteins that sense the intracellular concentrations of key metabolites. For example, the pathway could be repressed by high levels of the final product (feedback inhibition) or induced by the presence of specific precursors. In fungi, the biosynthesis of amino acids is often regulated by transcription factors that respond to the availability of specific amino acids or nitrogen sources in general. portlandpress.comcabidigitallibrary.orgnih.gov

Enzymatic Regulation: The activity of key enzymes in the pathway would be subject to allosteric regulation. The first enzyme in the pathway would be a likely target for feedback inhibition by the final product, preventing the unnecessary commitment of resources when the compound is abundant. The activity of enzymes at branch points, where metabolites are diverted from central metabolism, would also be tightly controlled. For instance, the enzymes responsible for the condensation and elongation steps could be regulated by the availability of their substrates, such as malonyl-CoA and the growing acyl chain.

Exploration of Occurrence and Transformation in Microbial Metabolism (e.g., bacterial and fungal systems)

While this compound remains a hypothetical compound, the metabolic capabilities of microorganisms suggest that its synthesis is plausible. Bacteria and fungi are known to produce a vast array of secondary metabolites, including non-proteinogenic amino acids with diverse structures and functions. biomolther.orgnih.gov

Bacterial Systems: Many bacteria possess the diaminopimelic acid pathway for lysine biosynthesis, which could provide a key precursor. acs.orgportlandpress.com Furthermore, bacteria are adept at fatty acid and polyketide synthesis, possessing the necessary enzymatic machinery for carbon chain elongation and modification. acs.orgwikipedia.org The integration of these pathways to produce a hybrid molecule is a hallmark of microbial metabolic diversity.

Fungal Systems: Fungi also synthesize a wide range of amino acids and secondary metabolites. portlandpress.comnih.gov While the lysine biosynthesis pathway in fungi (the α-aminoadipate pathway) differs from that in most bacteria, fungi possess versatile metabolic networks that could be adapted to produce this compound from different precursors. nih.govlibretexts.org Fungal polyketide synthases are particularly known for their modularity and ability to generate a wide range of complex molecules.

The transformation of this compound in microbial systems could involve its incorporation into larger molecules, such as peptides or specialized polymers. It could also be catabolized, with the carbon skeleton potentially feeding back into central metabolism.

Comparative Biochemical Analysis with Structurally Related Diamino Dicarboxylic Acids (e.g., Diaminopimelic Acid)

A comparative analysis with known diamino dicarboxylic acids, particularly diaminopimelic acid (DAP), provides valuable insights into the potential biochemistry of this compound.

Diaminopimelic Acid (DAP): DAP is a seven-carbon diamino dicarboxylic acid that is a crucial component of the cell wall in most Gram-negative bacteria and some Gram-positive bacteria. wikipedia.orglibretexts.org It is also an intermediate in the biosynthesis of lysine in these organisms. wikipedia.orgnih.govresearchgate.net The DAP pathway is well-characterized and involves several enzymatic steps, starting from aspartate. wikipedia.org There are four known variations of the DAP pathway: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. annualreviews.org

The key difference between DAP and this compound is the length of the carbon chain (seven vs. nine carbons) and the presence of a ketone group in the latter. The biosynthesis of this compound would require additional enzymatic steps for carbon chain elongation and oxidation compared to the DAP pathway.

Table 2: Comparison of Diaminopimelic Acid and this compound

FeatureDiaminopimelic Acid (DAP)This compound (Hypothetical)
Carbon Chain Length 7 carbons9 carbons
Functional Groups 2 amino groups, 2 carboxylic acid groups2 amino groups, 2 carboxylic acid groups, 1 ketone group
Known Biological Role Cell wall component, lysine precursorUnknown (hypothetical)
Biosynthetic Precursors Aspartate, PyruvateHypothetically from aspartate, glutamate, malonyl-CoA
Key Biosynthetic Pathways DAP pathway (succinylase, acetylase, dehydrogenase, aminotransferase variants)Hypothetically involves elements of amino acid and fatty acid/polyketide synthesis

The study of DAP biosynthesis and its inhibitors has been a significant area of research for the development of new antibiotics, as this pathway is essential for many bacteria but absent in humans. acs.orglibretexts.org A similar approach could be envisioned for the hypothetical pathway of this compound if it were found to be essential in pathogenic microorganisms.

Lack of Scientific Literature on the Enzymatic Transformations of this compound

Following a comprehensive review of available scientific databases and research literature, it has been determined that there is a significant absence of published studies on the enzymatic transformations and biochemical interactions of the specific chemical compound This compound .

While the compound itself is identified in chemical databases, extensive searches for scholarly articles detailing its interactions with enzymes have not yielded any specific results. The detailed and technical nature of the requested article outline—covering aspects from enzyme identification and mechanistic studies to structural biology—presupposes a substantial body of research that does not currently appear to exist for this particular molecule.

A recent study from July 2024 discusses the enzymatic synthesis of a broad class of molecules known as α,β-diamino acids. nih.gov This research highlights the development of a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme for the asymmetric synthesis of these compounds. nih.gov However, this study does not mention or allude to this compound specifically, nor does it provide information on its enzymatic degradation, modification, or any of the other biochemical interactions specified in the article outline.

Without any foundational research on which enzymes, if any, act on this compound, it is not possible to provide scientifically accurate information on the subsequent topics requested, such as:

Enzymatic Transformations and Biochemical Interactions with 2,8 Diamino 5 Oxononanedioic Acid

Structural Biology:No structural data, such as from X-ray crystallography or Cryo-EM, exist for this compound in complex with an enzyme.

Due to this lack of available scientific data, the generation of a thorough, informative, and scientifically accurate article adhering to the provided, highly specific outline is not feasible at this time. The required research findings to populate the requested sections and subsections have not been published in accessible scientific literature.

Derivatives and Analogues of 2,8 Diamino 5 Oxononanedioic Acid in Research

Design and Synthesis of Modified 2,8-Diamino-5-oxononanedioic Acid Analogues for Structure-Function Studies

Modification of the two primary amine groups at the C2 and C8 positions through N-alkylation and N-acylation can significantly impact the molecule's properties.

N-Alkylation introduces alkyl groups onto the nitrogen atoms, which can alter steric bulk and basicity. Reductive amination is a common method, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination offers a more controlled approach to mono- or di-alkylation. The choice of the carbonyl compound determines the nature of the alkyl group introduced.

N-Acylation involves the reaction of the amine groups with acylating agents like acyl chlorides or anhydrides to form amides. google.com This transformation neutralizes the positive charge of the protonated amine and introduces a hydrogen bond donor and acceptor, which can be critical for molecular recognition. Selective acylation of one amino group over the other in a diamino acid can be achieved by using protecting groups or by leveraging differences in the reactivity of the amino groups. For instance, selective acylation of the side-chain amino group of lysine (B10760008) is a well-established procedure. google.com N-acyl amino acids are a significant class of signaling molecules in various biological processes. nih.gov A new synthetic route for selective Nα-acylation of lysine has been developed, avoiding the need for protection and deprotection steps. rsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for Diamino Acids

Modification Type Reagents Product Type Potential Impact
N-Alkylation Aldehyde/Ketone, NaBH3CN Secondary/Tertiary Amine Increased steric bulk, altered basicity
N-Acylation Acyl Chloride, Pyridine Amide Neutralized charge, added H-bonding capability

The two carboxylic acid groups of this compound are prime targets for modification through esterification and amidation, which can influence the molecule's solubility, charge, and ability to act as a hydrogen bond donor.

Esterification converts the carboxylic acids into esters, typically by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.com This modification masks the negative charge of the carboxylate and increases lipophilicity. The choice of alcohol determines the steric and electronic properties of the resulting ester. For dicarboxylic acids, selective mono-esterification can be challenging but can be achieved using methods like chemisorption on alumina. acs.org

Amidation of the carboxylic acids with amines leads to the formation of amides. This reaction often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. libretexts.org Amidation can introduce new functional groups and alter the molecule's hydrogen bonding potential. The synthesis of diamides from dicarboxylic acids can be achieved using catalysts like niobium(V) oxide (Nb2O5), which is tolerant to the water produced as a byproduct. nih.govacs.org

Table 2: Esterification and Amidation of Dicarboxylic Acids

Modification Type Reagents Product Type Potential Impact
Esterification Alcohol, Acid Catalyst (e.g., H2SO4) Diester Masked negative charge, increased lipophilicity
Amidation Amine, Coupling Agent (e.g., DCC) Diamide Altered H-bonding, introduction of new functional groups

The central ketone group at the C5 position offers a unique site for chemical modification.

Protection of the Ketone: In multi-step syntheses, it is often necessary to protect the ketone group to prevent its reaction with nucleophiles or reducing agents. youtube.com A common strategy is the formation of an acetal (B89532) or ketal by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. jove.com This protecting group is stable under basic and nucleophilic conditions and can be readily removed by treatment with aqueous acid. jove.com

Derivatization of the Ketone: The ketone can be converted into other functional groups to probe its role in biological activity. For example, reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) would introduce a new chiral center and a hydrogen bond donor/acceptor. Reductive amination of the ketone with ammonia (B1221849) or a primary amine could introduce a new amino group at the C5 position, leading to a triamino dicarboxylic acid. researchgate.net Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or biotin (B1667282) hydrazide can be used for detection and quantification. nih.gov

Table 3: Modifications of the Ketone Group

Modification Type Reagents Product Type Purpose
Protection Ethylene Glycol, Acid Catalyst Acetal/Ketal Prevent unwanted reactions during synthesis
Reduction Sodium Borohydride (NaBH4) Secondary Alcohol Introduce new chiral center and H-bonding
Reductive Amination Ammonia/Amine, Reducing Agent Amine Introduce a new amino functionality

Synthesizing homologues of this compound with shorter or longer carbon chains is a valuable strategy for understanding how the spatial relationship between the functional groups affects activity. For example, the synthesis of 2,7-diaminosuberic acid and 2,8-diaminoazelaic acid has been achieved through asymmetric catalytic hydrogenation. nih.gov Varying the chain length can impact the molecule's flexibility and its ability to bind to a specific target. The synthesis of dicarboxylic acids with varying chain lengths is a known process. youtube.com

Synthesis and Research Applications of Isotopically Labeled this compound and its Derivatives for Metabolic Tracing

Isotopically labeled versions of this compound are indispensable tools for metabolic studies. By replacing certain atoms with their heavier, stable isotopes (e.g., 13C, 15N, 2H), researchers can trace the metabolic fate of the compound in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of isotopically labeled compounds often involves using a labeled precursor in the synthetic route. For example, 15N-labeled amino acids can be synthesized from 15N-nitrite and keto acids. researchgate.net The incorporation of 15N allows for the tracking of nitrogen metabolism. nih.govacs.org Similarly, 13C-labeled carboxylic acids can be prepared using 13C-labeled starting materials, such as K13CN or [1-13C]1-bromododecane. nih.govresearchgate.net The synthesis of 13C-labeled dicarboxylic acids has also been reported. acs.org

In a research context, administering a 15N- or 13C-labeled this compound to a cell culture or an organism would allow scientists to identify its metabolic products by tracking the isotopic label. This can reveal whether the compound is incorporated into larger biomolecules, or if it is broken down into smaller metabolites. Such studies are crucial for understanding the compound's mechanism of action and its role in cellular biochemistry. nih.gov

Preparation of Fluorescent or Spin-Labeled Analogues for Spectroscopic Probes

To visualize the localization and interaction of this compound within biological systems, researchers can attach fluorescent or spin labels.

Fluorescent Analogues: A fluorescent dye can be covalently attached to one of the functional groups of the molecule, typically one of the primary amines. acs.org Common fluorescent labels include fluorescein (B123965) isothiocyanate (FITC) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react with amines to form stable, fluorescently tagged molecules. acs.orgnih.gov These fluorescent analogues can then be used in fluorescence microscopy to observe the compound's distribution in living cells or tissues. nih.gov The development of fluorescent unnatural amino acids has become a valuable tool for labeling peptides and proteins with minimal structural disruption.

Spin-Labeled Analogues: Spin labeling involves the introduction of a stable radical, usually a nitroxide moiety, into the molecule. This is often achieved by reacting a functional group, such as an amine or a cysteine residue, with a spin-labeling reagent. nih.gov The resulting spin-labeled analogue can be studied using electron paramagnetic resonance (EPR) spectroscopy. EPR provides information about the mobility of the spin label, which in turn reflects the dynamics and interactions of the parent molecule with its environment. nih.gov For example, a spin label attached to this compound could reveal whether the molecule binds to a larger macromolecule, such as a protein, by detecting changes in the spin label's rotational freedom. Spin labeling has been used to study the interaction of dicarboxylic acids with cell membranes. uky.edu

Incorporation of this compound into Peptidomimetics and Non-Natural Amino Acid Scaffolds

Information on the incorporation of this compound into peptidomimetics and non-natural amino acid scaffolds is not available in the reviewed scientific literature. Research detailing the use of this specific chemical compound as a building block or scaffold in these contexts has not been found.

Advanced Analytical and Spectroscopic Characterization of 2,8 Diamino 5 Oxononanedioic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a new chemical entity. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and, consequently, the molecular formula of the compound.

For 2,8-diamino-5-oxononanedioic acid, with a chemical formula of C₉H₁₆N₂O₅, the expected exact mass can be calculated. This high-resolution measurement is critical to distinguish it from other potential isobaric compounds.

Expected HRMS Data:

Ion SpeciesExpected Exact Mass (m/z)
[M+H]⁺233.1132
[M+Na]⁺255.0951
[M-H]⁻231.0986

This is a predictive table based on the chemical structure.

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, would be used to elucidate the fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which provides invaluable structural information. For this compound, key fragmentation would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), as well as cleavages at the C-C bonds adjacent to the carbonyl and amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation, Conformational Analysis, and Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the atomic connectivity and local chemical environments.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C9 (Carboxyl)-~175-180
C2, C8 (CH-NH₂)~3.5-4.0~55-60
C3, C7 (CH₂)~1.8-2.2~30-35
C4, C6 (CH₂)~2.5-2.8~40-45
C5 (C=O)-~205-210
NH₂Variable (broad)-
COOHVariable (broad)-

This is a predictive table based on the chemical structure and known values for similar functional groups. Actual values may vary depending on the solvent and pH.

Furthermore, NMR can be used to investigate the potential for tautomeric equilibria. The ketone at the C5 position could potentially exist in equilibrium with its enol form. Variable temperature NMR studies could provide insight into the thermodynamics of this equilibrium. Conformational analysis, particularly of the carbon backbone, can be explored through the analysis of coupling constants and through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by the vibrational modes of its carboxylic acid, amine, and ketone functionalities.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)2500-3300
N-H (Amine)Stretching3300-3500
C=O (Carboxylic Acid)Stretching1700-1730
C=O (Ketone)Stretching1705-1725
N-H (Amine)Bending1580-1650
C-O (Carboxylic Acid)Stretching1210-1320

This is a predictive table based on known characteristic vibrational frequencies.

The positions and shapes of these bands, particularly the O-H and N-H stretching vibrations, would be highly sensitive to intra- and intermolecular hydrogen bonding. In the solid state, these interactions would be more pronounced, leading to broader and red-shifted absorption bands compared to a dilute solution in a non-polar solvent. Raman spectroscopy would be complementary, providing strong signals for the more symmetric C-C backbone vibrations and the C=O stretching modes.

X-ray Crystallography for Precise Solid-State Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. wikipedia.orgnih.gov This technique can provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

Information Obtainable from X-ray Crystallography:

Molecular Conformation: The precise arrangement of the carbon backbone and the relative orientations of the functional groups.

Stereochemistry: The absolute configuration of the two chiral centers at C2 and C8 can be determined.

Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent interactions that dictate the crystal packing. nih.gov

Zwitterionic State: It would definitively show whether the amino and carboxylic acid groups exist in their neutral or zwitterionic forms in the crystal lattice.

The successful application of this technique is contingent on the ability to grow a single crystal of suitable size and quality.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS with derivatization) for Purity Assessment and Quantification

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Due to the polar nature of this compound, reversed-phase HPLC would be a suitable method for its analysis. A C18 column with an aqueous mobile phase, likely containing an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape, would be a typical starting point. Detection could be achieved using a UV detector at a low wavelength (around 210 nm) due to the presence of the carbonyl group, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS) would be the preferred method.

Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. However, with appropriate derivatization, GC-MS can be a powerful tool. nih.gov The carboxylic acid and amine functional groups would need to be derivatized, for example, by esterification followed by acylation, or by silylation. nih.gov This would increase the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. nih.gov

Chiral Separation Techniques (e.g., Chiral HPLC, CE) for Enantiomeric Excess Determination

The this compound molecule possesses two stereocenters at the C2 and C8 positions. This gives rise to the possibility of four stereoisomers: (2R, 8R), (2S, 8S), (2R, 8S), and (2S, 8R), with the latter two constituting a meso compound if the molecule is symmetric. The separation and quantification of these stereoisomers are crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, could be screened to find a suitable column for the separation of the stereoisomers of this compound.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation. A chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. This method often offers high efficiency and requires only a small amount of sample. The success of chiral separation is dependent on forming a diastereomeric pair between each enantiomer and a chiral reagent. taylorfrancis.com

Theoretical and Computational Investigations of 2,8 Diamino 5 Oxononanedioic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,8-diamino-5-oxononanedioic acid, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. The presence of two amino groups, two carboxylic acid functions, and a central ketone group suggests a complex electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. It is hypothesized that the HOMO would be localized on the nitrogen atoms of the amino groups, indicating their potential for nucleophilic attack. Conversely, the LUMO is likely to be centered around the carbonyl carbon of the ketone and carboxylic acid groups, marking them as sites for electrophilic interaction. The HOMO-LUMO energy gap would provide an estimate of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/LocationSignificance
HOMOLocalized on Amino GroupsIndicates nucleophilic character
LUMOLocalized on Carbonyl CarbonsIndicates electrophilic character
HOMO-LUMO GapModerateSuggests moderate reactivity
Dipole MomentNon-zeroIndicates polar nature

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of this compound. By simulating the molecule's movement over time, its conformational landscape can be mapped. Given the flexible nine-carbon backbone, a multitude of conformations are expected. MD simulations would identify the most stable, low-energy conformations, which are crucial for understanding its biological activity.

The interactions with solvent molecules, particularly water, are also a key focus of MD simulations. These simulations can reveal the formation of hydrogen bonds between the amino and carboxylic acid groups of the molecule and surrounding water molecules. The hydration shell around the molecule influences its solubility and its approach to potential binding partners. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and carboxylate oxygens) would lead to a well-defined hydration pattern.

Computational Docking Studies with Hypothetical or Related Enzyme Active Sites

Given the structure of this compound as a diamino acid, it is plausible to hypothesize its interaction with enzymes involved in amino acid metabolism. A suitable hypothetical target for computational docking studies could be a transaminase or a ligase. Docking simulations would predict the preferred binding orientation of the molecule within the enzyme's active site.

The docking results would be scored based on the predicted binding affinity, which is influenced by factors such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts. For instance, the amino groups could form salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site, while the carboxylic acid groups could interact with basic residues (e.g., lysine (B10760008), arginine). The central ketone could also act as a hydrogen bond acceptor.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its future experimental identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using quantum chemical calculations. pdx.edu The protons attached to the alpha-carbons (C2 and C8) would likely have chemical shifts in the range of 3.5-4.5 ppm due to the influence of the adjacent amino and carboxyl groups. The methylene (B1212753) protons would exhibit more complex splitting patterns and shifts depending on their proximity to the electron-withdrawing groups. The carbonyl carbon of the ketone would be expected to have a ¹³C chemical shift in the range of 190-210 ppm. ucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H2, H83.5 - 4.5
H3, H71.8 - 2.2
H4, H62.5 - 2.9

Vibrational Spectroscopy: The infrared (IR) spectrum can also be simulated. Characteristic vibrational frequencies would include N-H stretching from the amino groups (around 3300-3500 cm⁻¹), C=O stretching from the ketone (around 1715 cm⁻¹) and carboxylic acids (around 1700-1725 cm⁻¹), and O-H stretching from the carboxylic acids (broad, around 2500-3300 cm⁻¹).

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics tools can be utilized to design analogs of this compound with potentially improved properties. By systematically modifying the structure, for example, by substituting the ketone with other functional groups or altering the length of the carbon chain, libraries of virtual compounds can be generated.

Quantitative Structure-Activity Relationship (QSAR) models could then be developed to predict the properties of these analogs. These properties could include solubility, lipophilicity (logP), and potential bioactivity. This in silico screening approach allows for the prioritization of a smaller number of promising candidates for future synthesis and experimental testing, thereby saving time and resources.

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Validate synthetic routes using circular dichroism (CD) spectroscopy to confirm stereochemistry .

Methodological Notes

  • Safety : Follow GHS guidelines for flammable/irritant hazards (ventilation, fire-resistant storage) .
  • Data Validation : Use triplicate experiments with independent replicates. Apply Benjamini-Hochberg corrections for multiple comparisons in bioactivity studies .
  • Interdisciplinary Approaches : Combine wet-lab data with computational models to address mechanistic gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.